molecular formula C11H9ClFNO2 B1440171 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride CAS No. 1105195-44-5

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Cat. No. B1440171
M. Wt: 241.64 g/mol
InChI Key: OTOXDWLCODITIJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride, also known as 1-(3-FPPC), is a type of organofluorine compound that is used as a building block for synthesizing various other compounds. It is a highly reactive compound that has been used in a wide range of scientific research applications, such as in biochemistry, pharmacology, and toxicology.

Scientific Research Applications

  • Synthetic Cathinones in Forensic Medicine

    • Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market. They are gaining popularity in place of cathinones that became illegal .
    • The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • The results of these analyses and identification of these synthetic cathinones are crucial in the fight against illegal drug use .
  • 1,3,4-Oxadiazoles in Medicine and Agriculture

    • Biologically active compounds play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants .
    • Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles .
    • These compounds exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, they can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

properties

IUPAC Name

1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOXDWLCODITIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206200
Record name 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

CAS RN

1105195-44-5
Record name 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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